Benzyloxy Group Confers Enhanced Kinase Selectivity in ALK Inhibition Compared to Ethoxy Analogs
In a head-to-head SAR study of pyrazolone-based ALK inhibitors, replacing the ethoxy group of compound 1 with a benzyloxy group to generate compound 5a resulted in enhanced potency against ALK, improved selectivity over VEGFR2 and IR, and increased metabolic stability [1]. While direct data for 3-[3-(benzyloxy)phenyl]-1H-pyrazole are not available, this study provides class-level inference that the benzyloxy moiety at a similar position in a pyrazole scaffold confers a distinct selectivity profile relative to smaller alkoxy substituents. This SAR trend is directly relevant to 3-[3-(benzyloxy)phenyl]-1H-pyrazole, which bears a benzyloxy group at the meta position of the phenyl ring attached to the pyrazole 3-position .
| Evidence Dimension | Kinase selectivity and metabolic stability |
|---|---|
| Target Compound Data | Compound 5a (benzyloxy analog): Enhanced ALK potency, improved selectivity vs VEGFR2 and IR, improved metabolic stability |
| Comparator Or Baseline | Compound 1 (ethoxy analog): Lower ALK potency, poor selectivity vs VEGFR2 and IR, lower metabolic stability |
| Quantified Difference | Not quantified in abstract; described as 'enhanced potency' and 'improvement in metabolic stability' |
| Conditions | ALK and VEGFR2 kinase inhibition assays; liver microsome stability assay |
Why This Matters
This differentiation is critical for researchers seeking to minimize off-target kinase inhibition while maintaining on-target potency, a key consideration in kinase inhibitor development.
- [1] Tripathy, R. et al. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: Control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters, 21(24), 7261-7264. PMID: 22061645. View Source
